3-[4-(difluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
3-[4-(Difluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a synthetic amino acid derivative featuring a Boc-protected amino group (tert-butoxycarbonyl) at the α-position and a difluoromethyl-substituted phenyl group at the β-position of the propanoic acid backbone. This compound is structurally designed to balance lipophilicity (via the difluoromethyl group) and steric protection (via the Boc group), making it relevant in medicinal chemistry for peptide synthesis and drug discovery .
Properties
IUPAC Name |
3-[4-(difluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-11(13(19)20)8-9-4-6-10(7-5-9)12(16)17/h4-7,11-12H,8H2,1-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJLWWUJMDZGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(difluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Difluoromethyl Phenyl Intermediate:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Coupling Reaction: The protected amino group is then coupled with the difluoromethyl phenyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(difluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of new compounds with potential applications in pharmaceuticals and materials science.
Biology
- Biological Activity Studies : Research has indicated that this compound may interact with biomolecules, leading to potential biological activities. Studies are ongoing to investigate its effects on cellular processes and its mechanisms of action at the molecular level. The difluoromethyl group may enhance binding affinity to specific enzymes or receptors, making it a candidate for further biological evaluation .
Medicine
- Therapeutic Potential : The compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it could serve as a precursor for drug development targeting various diseases. Its unique structure allows for modifications that may enhance efficacy and reduce side effects in therapeutic applications .
Industry
- Synthesis of Specialty Chemicals : In industrial applications, 3-[4-(difluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is utilized in the synthesis of specialty chemicals and materials. Its ability to undergo diverse chemical transformations makes it valuable in producing complex molecules required in various industrial processes .
Case Studies
Mechanism of Action
The mechanism of action of 3-[4-(difluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the Boc-protected amino group can be selectively deprotected to reveal an active amine functionality. This allows the compound to participate in various biochemical pathways and exert its effects.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects: The difluoromethyl group in the target compound provides moderate electron-withdrawing effects compared to stronger electron-deficient groups like nitro (-NO2) or cyano (-CN) in analogs. This may influence reactivity in coupling reactions or receptor binding .
- Lipophilicity: The difluoromethyl group increases lipophilicity (logP ~4.0 estimated) relative to the aminomethyl analog (logP ~2.5), enhancing membrane permeability .
- Synthetic Utility : Boc-protected derivatives generally exhibit higher yields (76–80%) in peptide synthesis compared to Fmoc analogs, which require milder deprotection conditions .
Dual-Protected Amino Acids
Key Observations:
- Dual Protection : Compounds like Fmoc-Phe(4-NHBoc)-OH () allow sequential deprotection, enabling precise modifications in peptide chains. However, the target compound’s single Boc group simplifies synthesis for less complex applications .
- Steric Hindrance: The dual Boc-protected analog () has a higher molecular weight (380.4 vs.
Pharmacologically Active Analogs
Key Observations:
Biological Activity
3-[4-(difluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : CHFO
- Molecular Weight : Approximately 502.5 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and differentiation.
Biological Activity Overview
The biological activity of the compound can be summarized in the following table:
Case Studies
-
Antitumor Efficacy in Bladder Cancer :
A study evaluated the compound's effectiveness against RT112 bladder cancer xenografts. Results showed a marked reduction in tumor size, suggesting its potential as an anticancer agent . -
Anti-inflammatory Properties :
Another investigation focused on the compound's ability to modulate inflammatory responses. In vitro assays demonstrated a decrease in cytokine production, indicating its role in managing inflammation . -
Enzyme Targeting :
The compound was tested for its ability to inhibit CDK2 through the ubiquitin-proteasome pathway. This inhibition led to reduced cellular proliferation rates in various cancer cell lines .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : Preliminary studies suggest good oral bioavailability and rapid distribution to tissues.
- Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
- Toxicity Profile : Toxicological assessments indicate low toxicity at therapeutic doses, with no significant adverse effects reported in animal models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
